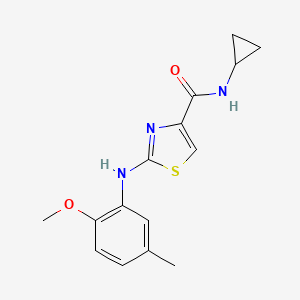![molecular formula C19H15FN6O3 B2361207 3-[1-[(4-fluorofenil)metil]triazol-4-il]-N-(4-metoxifenil)-1,2,4-oxadiazol-5-carboxamida CAS No. 1251619-63-2](/img/structure/B2361207.png)
3-[1-[(4-fluorofenil)metil]triazol-4-il]-N-(4-metoxifenil)-1,2,4-oxadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a triazole ring, an oxadiazole ring, and functional groups such as fluorobenzyl and methoxyphenyl
Aplicaciones Científicas De Investigación
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Target of Action
The compound contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known to bind with high affinity to multiple receptors, which could make them versatile in terms of biological activities .
Mode of Action
The specific mode of action would depend on the target the compound interacts with. For instance, some triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The compound also contains an oxadiazole ring, which is found in many biologically active compounds . These compounds can interact with various biochemical pathways, but the specific pathways would depend on the compound’s targets.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For instance, the stability of some triazole compounds can be affected by light and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may start with the preparation of the triazole ring through a click reaction between an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: Shares the triazole and fluorobenzyl moieties but lacks the oxadiazole ring.
(4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-1,2,4-triazol-4-yl]amine: Contains similar triazole and fluorobenzyl groups but differs in the presence of a sulfanyl group.
Uniqueness
The uniqueness of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c1-28-15-8-6-14(7-9-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)10-12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZAQEQEXOMKQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)
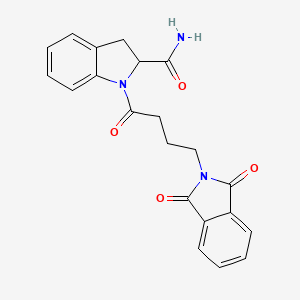
![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
![3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one](/img/structure/B2361130.png)
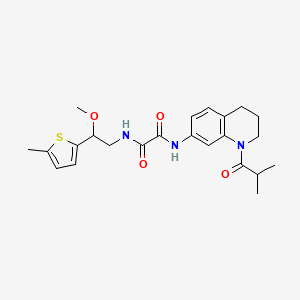
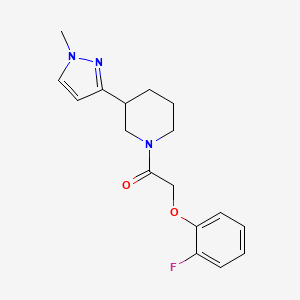
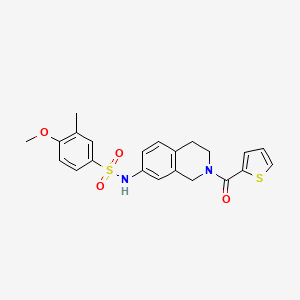
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2361135.png)
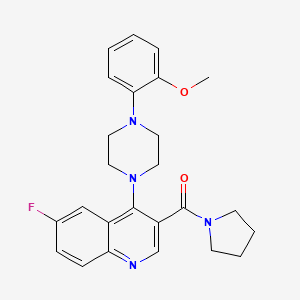
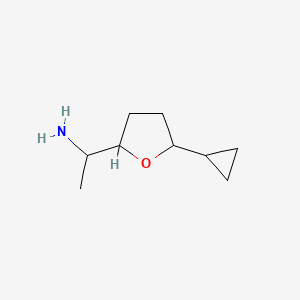
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)
